2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(prop-2-en-1-yl)acetamide
説明
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. The structure features:
- 3-ethyl group: Enhances lipophilicity and metabolic stability compared to bulkier aryl substituents .
- 7-oxo group: A key pharmacophore contributing to hydrogen-bonding interactions in biological systems.
While direct synthesis data for this compound is absent in the provided evidence, analogous triazolopyrimidines (e.g., ) are synthesized via reflux in phosphorus oxychloride with carboxylic acid derivatives, followed by purification .
特性
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2/c1-3-5-12-8(18)6-16-7-13-10-9(11(16)19)14-15-17(10)4-2/h3,7H,1,4-6H2,2H3,(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODVGYMZBNTMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC=C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights:
Substituent Effects on Lipophilicity :
- The ethyl group (target compound) offers intermediate lipophilicity compared to bulky aryl groups (e.g., 4-ethoxyphenyl in ), which may balance membrane permeability and solubility .
- The allyl group in the target compound is less polar than furan () but more reactive than chlorobenzyl (), suggesting tunable applications in prodrug design .
Biological Implications :
- Aryl substituents () are common in kinase inhibitors due to π-π stacking with hydrophobic pockets. The ethyl group in the target compound might reduce off-target interactions .
- The 7-oxo group is conserved across analogs, underscoring its role in binding (e.g., mimicking ATP’s carbonyl in kinase inhibitors) .
Synthetic Considerations :
- Phosphorus oxychloride-mediated cyclization () is a standard method for triazolopyrimidines. The allyl group’s stability under these conditions requires verification .
Allyl’s flexibility might reduce crystallinity compared to rigid aryl groups .
Table 2: Hypothetical Physicochemical Properties*
| Compound | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 1.8 | ~0.5 (DMSO) | 180–185 (est.) |
| Compound | 2.5 | ~0.2 (DMSO) | 210–215 |
| Compound | 3.0 | <0.1 (DMSO) | 225–230 (est.) |
*Based on structural analogs and computational modeling.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
